9-Fluorenon-D8

Übersicht

Beschreibung

9-Fluorenone-D8 is a derivative of 9-Fluorenone, which is a bright fluorescent yellow solid . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .

Molecular Structure Analysis

The molecular structure of 9-Fluorenone-D8 has been studied using various techniques such as X-ray, DFT, ESI+-MS, FT-IR, UV-Vis, and NMR methods . These studies have provided insights into the unique combination of chemical, structural, and optical properties of 9-Fluorenone-D8 .

Physical and Chemical Properties Analysis

9-Fluorenone-D8 has a molecular weight of 188.25 g/mol . It has a high second order NLO susceptibility, which makes it a key material for the development of the next generation integrated photonic circuits . It also has intriguing and tunable photo, as well as physico‐chemical properties .

Wissenschaftliche Forschungsanwendungen

Aqueous Redox Flow Batteries

9-Fluorenon-D8 wurde bei der Entwicklung von wässrigen Redox-Flow-Batterien eingesetzt . Das molekulare Design von Fluorenon ermöglicht die Alkohols elektro-Oxidation, die für eine reversible Keton-Hydrierung und -Dehydrierung bei Raumtemperatur ohne Verwendung eines Katalysators erforderlich ist . Diese Anwendung ist bedeutsam, da sie einen umweltfreundlichen, einstellbaren und sicheren Weg zur Energiespeicherung im großen Maßstab bietet .

Umweltgerechte Sanierung von OPAHs

This compound kann bei der umweltgerechten Sanierung von oxygenierten polyzyklischen aromatischen Kohlenwasserstoffen (OPAHs) eingesetzt werden . Die Bildung von Wasserstoffbrückenbindungen zwischen Cyclodextrinen und this compound-Molekülen kann die Löslichkeit und Stabilität von this compound in wässriger Lösung verbessern . Dies wird erreicht, indem die intermolekularen Anziehungskräfte zwischen this compound-Molekülen reduziert und die intermolekularen Wechselwirkungskräfte zwischen this compound und Wassermolekülen verstärkt werden .

Synthese von funktionalisierten Fluorenderivaten

This compound kann bei der Synthese von funktionalisierten Fluorenderivaten verwendet werden . Eine mit Bortrifluorid katalysierte Reaktion von koplanaren 9-(Phenylethinyl)-9H-fluoren-9-olen mit verschiedenen 2-Aminobenzamiden liefert eine Reihe stark funktionalisierter, konjugierter (Z)-2-((2-(9H-Fluoren-9-yliden)-1-phenylethyliden)amino)benzamide in ausgezeichneter Ausbeute .

Safety and Hazards

Zukünftige Richtungen

Fluorenone molecular materials, including 9-Fluorenone-D8, provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications . They are regarded as key materials for the development of the next generation integrated photonic circuits . Future research directions for these fluorenone materials are also presented .

Wirkmechanismus

Target of Action

9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science

Mode of Action

It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that 9-Fluorenone-D8 may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.

Biochemical Pathways

Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that 9-Fluorenone-D8 may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that 9-Fluorenone-D8 may have similar effects, although the presence of deuterium could potentially alter these effects.

Action Environment

It’s known that 9-fluorenone-d8 is stable under ambient conditions . This suggests that 9-Fluorenone-D8 may also be stable under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 9-Fluorenone-D8 are not fully understood. It is known that the compound interacts with various enzymes and proteins. For instance, in the degradation of fluorene, a similar compound, enzymes such as DbfA and FlnB have been found to interact with the compound . These interactions play a crucial role in the biochemical reactions involving 9-Fluorenone-D8.

Cellular Effects

The cellular effects of 9-Fluorenone-D8 are largely unknown. Related compounds such as fluorene have been studied extensively. For example, Pseudomonas sp. strain SMT-1 has been found to degrade fluorene, producing intermediates such as 9-fluorenone . This suggests that 9-Fluorenone-D8 may have similar effects on cellular processes.

Molecular Mechanism

Studies on related compounds suggest that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is solid at room temperature and should be stored at -20° C . This suggests that the compound is stable and does not degrade rapidly under normal conditions.

Metabolic Pathways

Studies on related compounds suggest that the compound may be involved in the degradation of fluorene . This process involves several enzymes and cofactors, suggesting that 9-Fluorenone-D8 may interact with similar molecules.

Subcellular Localization

It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWCDOCJODRMT-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894068 | |

| Record name | 9-fluorenone-D8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

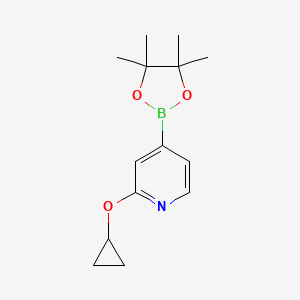

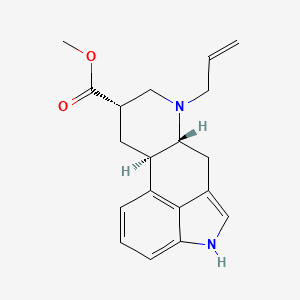

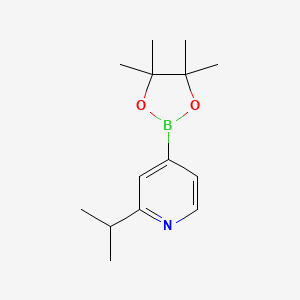

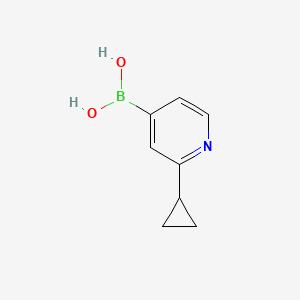

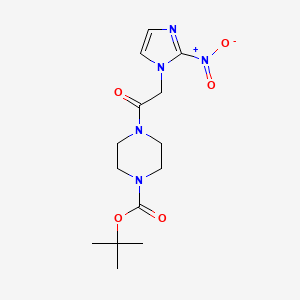

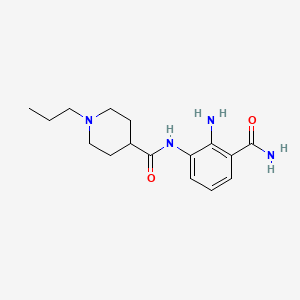

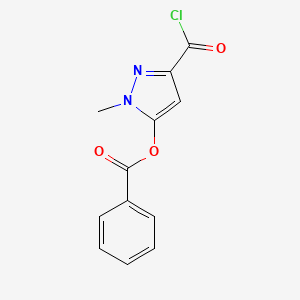

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of using 9-Fluorenone-D8 in this research?

A1: 9-Fluorenone-D8, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)